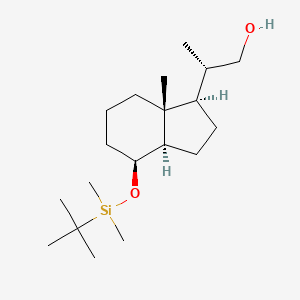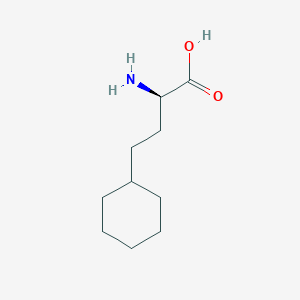![molecular formula C14H12N2O2 B2587554 (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956189-15-4](/img/structure/B2587554.png)
(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 956189-15-4. It has a molecular weight of 240.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O2/c15-7-8-4-5-12-11(6-8)9-2-1-3-10(9)13(16-12)14(17)18/h1-2,4-6,9-10,13,16H,3H2,(H,17,18)/t9-,10+,13-/m0/s1 .Scientific Research Applications
Drug Development
This compound is a quinoline derivative, a class known for its therapeutic potential. It can serve as a precursor or an active moiety in the development of drugs targeting various diseases. For instance, quinoline derivatives have been investigated for their anti-malarial properties due to their ability to interfere with the life cycle of the malaria parasite .
Biological Studies
Quinolines are also used in biological studies as inhibitors of enzymes like alkaline phosphatases. These enzymes are significant in various biological processes, including dephosphorylation, which is crucial in signal transduction pathways. The compound could be a potent inhibitor for human germ cell alkaline phosphatase (h-GCAP) with potential applications in reproductive health research .
Chemical Synthesis
The compound’s structure allows for its use in chemical synthesis as an intermediate. It can undergo various reactions, including nitration, to produce other valuable quinoline derivatives. These derivatives can then be utilized in synthesizing complex molecules for pharmaceuticals or agrochemicals .
Green Chemistry
The synthesis of quinoline derivatives itself can be an application in green chemistry. Researchers aim to develop cleaner and more sustainable chemical processes, and the synthesis of this compound can be optimized to minimize waste and energy consumption. Techniques like microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored in this context .
Mechanism of Action
Target of Action
The primary target of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is the mitochondrial permeability transition pore (MPTP) . This compound acts as an inhibitor of Ca2±induced mitochondrial permeability transition .
Mode of Action
(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid: interacts with its target, the MPTP, by blocking the flux of Ca2+ into the mitochondria . This action decreases the mitochondrial membrane potential and inhibits the enzyme activities of mitochondrial respiratory chain complex III, IV, and V .
Biochemical Pathways
The action of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid affects the biochemical pathway involving the mitochondrial permeability transition pore (MPTP). By inhibiting the Ca2+ flux into the mitochondria, it disrupts the normal functioning of the mitochondrial respiratory chain complexes .
Pharmacokinetics
The pharmacokinetics of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of the action of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a decrease in mitochondrial membrane potential and inhibition of enzyme activities of mitochondrial respiratory chain complex III, IV, and V . This leads to a protective effect against Ca2±induced death in human liver cells .
Future Directions
properties
IUPAC Name |
(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-4-5-12-11(6-8)9-2-1-3-10(9)13(16-12)14(17)18/h1-2,4-6,9-10,13,16H,3H2,(H,17,18)/t9-,10+,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBPAQAASAOOZ-CWSCBRNRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromophenyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfide](/img/structure/B2587472.png)

![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)
![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)



![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2587483.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2587486.png)

